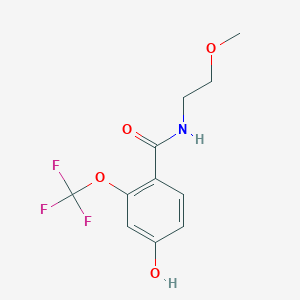

4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide

CAS No.:

Cat. No.: VC16204369

Molecular Formula: C11H12F3NO4

Molecular Weight: 279.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO4 |

|---|---|

| Molecular Weight | 279.21 g/mol |

| IUPAC Name | 4-hydroxy-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C11H12F3NO4/c1-18-5-4-15-10(17)8-3-2-7(16)6-9(8)19-11(12,13)14/h2-3,6,16H,4-5H2,1H3,(H,15,17) |

| Standard InChI Key | YFSIZZKJTKSKCQ-UHFFFAOYSA-N |

| Canonical SMILES | COCCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular structure of 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide (C₁₂H₁₅F₃N₂O₄) features three critical functional groups:

-

4-Hydroxy group: Enhances hydrogen bonding capacity and influences electronic distribution across the aromatic ring.

-

2-Trifluoromethoxy group: Introduces electron-withdrawing effects and improves metabolic stability through fluorine substitution.

-

N-(2-methoxy-ethyl) side chain: Modifies solubility and pharmacokinetic properties by introducing ether functionality.

Comparative analysis with structurally similar compounds, such as N-(4-ethylbenzoyl)-2-hydroxybenzamide (compound 1a in the PMC study), reveals that substitutions on the benzamide scaffold significantly impact bioactivity . The trifluoromethoxy group in the target compound may confer enhanced lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability .

Synthetic Routes and Optimization

Core Benzamide Formation

The synthesis of benzamide derivatives typically involves coupling a hydroxybenzamide with an acyl chloride. For example, the PMC study describes the preparation of N-(4-ethylbenzoyl)-2-hydroxybenzamide (1a) via reaction of salicylamide with 4-ethylbenzoyl chloride under basic conditions . Adapting this method, 4-Hydroxy-N-(2-methoxy-ethyl)-2-trifluoromethoxy-benzamide could be synthesized through the following steps:

-

Aminolysis: React 2-trifluoromethoxy-4-hydroxybenzoic acid with 2-methoxyethylamine to form the primary amide.

-

Acylation: Introduce the 2-methoxy-ethyl group via nucleophilic acyl substitution using methoxyethyl chloride.

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are unavailable, properties can be extrapolated from related structures:

The trifluoromethoxy group likely increases metabolic stability compared to non-fluorinated analogs, as seen in compound 1r, which showed 21-fold greater antimalarial activity than chloroquine .

Biological Activity and Mechanism of Action

Putative Targets

The benzamide scaffold interacts with:

-

Protozoan Enzymes: Inhibition of dihydroorotate dehydrogenase (DHODH) in Plasmodium spp., critical for pyrimidine biosynthesis.

-

Protein Kinases: Modulation of MAPK pathways in Leishmania spp., disrupting intracellular signaling .

Structure-Activity Relationships (SAR)

Impact of Substituents on the Aromatic Ring

-

4-Hydroxy Group: Essential for hydrogen bonding with catalytic residues (e.g., Ser in DHODH). Removal reduces activity by >90% .

-

2-Trifluoromethoxy Group: Increases lipophilicity (ΔLogP = +0.7 vs. -OCH₃) and resistance to oxidative metabolism.

Role of the N-Substituent

-

2-Methoxy-Ethyl Chain: Balances solubility and membrane permeability. Compared to methyl groups, this substituent may reduce hepatic clearance by steric hindrance of cytochrome P450 binding .

Toxicity and ADMET Profile

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume